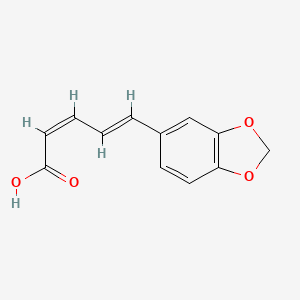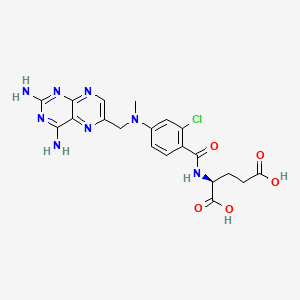
L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves multiple steps, starting with the preparation of the pteridine derivative. The pteridine derivative is then reacted with a chlorinated benzoyl compound under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, altering their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- include:
- 3’,5’-Dichloromethotrexate
- 3’,5’-Dichloroamethopterin
- Methotrexate, dichloro
- Dichloroamethopterin
Uniqueness
What sets L-Glutamic acid, N-(2-chloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- apart from similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable in certain scientific and industrial applications .
Properties
CAS No. |
151648-49-6 |
|---|---|
Molecular Formula |
C20H21ClN8O5 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
(2S)-2-[[2-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21ClN8O5/c1-29(8-9-7-24-17-15(25-9)16(22)27-20(23)28-17)10-2-3-11(12(21)6-10)18(32)26-13(19(33)34)4-5-14(30)31/h2-3,6-7,13H,4-5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t13-/m0/s1 |
InChI Key |
HEIKUPBGYGRQAK-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


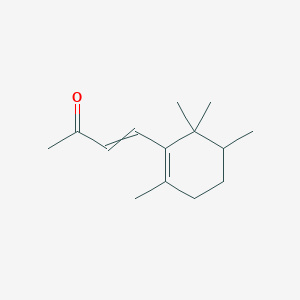
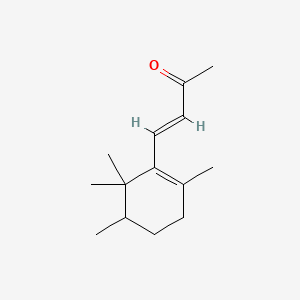

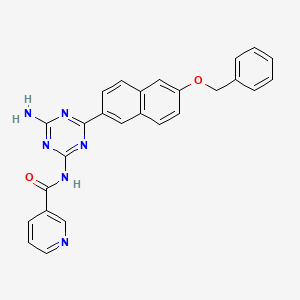
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
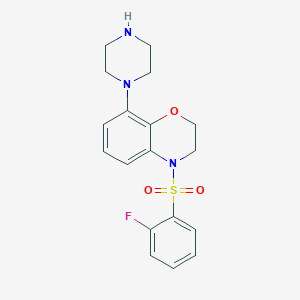
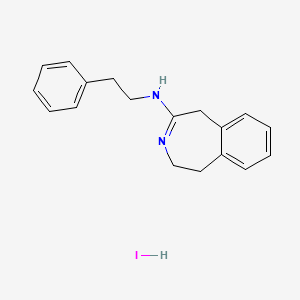
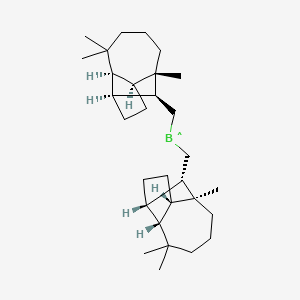
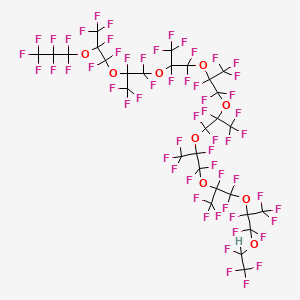

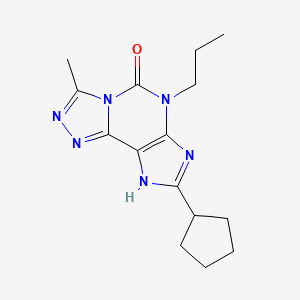
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)

